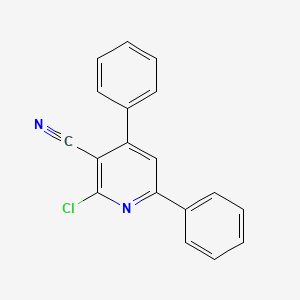

2-Chloro-4,6-diphenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

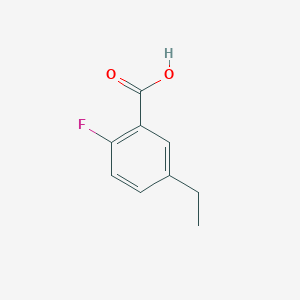

2-Chloro-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C18H11ClN2 . It is used in laboratory settings and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of this compound has been explored in several studies. One approach involves the use of novel magnetic nanoparticles with morpholine tags as a multirole catalyst for the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . Another method uses β-Cyclodextrin, a green and widespread supramolecular catalyst, for the metal-free one-pot multi-component synthesis of a vast range of highly functionalized bioactive heterocyclic moiety .Molecular Structure Analysis

The molecular structure of this compound comprises a pyridine core flanked by two phenyl rings . The compound exhibits a molecular weight of 286.11 Da .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis. The compound is synthesized through vinylogous anomeric-based oxidation . The reaction conditions are mild, and the process involves the use of a nanomagnetic catalyst .科学的研究の応用

Synthesis and Catalysis

- Zolfigol et al. (2017) described a method for preparing 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an efficient catalyst, highlighting the process's efficiency under mild, solvent-free conditions. This method demonstrates the compound's relevance in chemical synthesis and catalysis (Zolfigol et al., 2017).

Green Chemistry Approaches

- An eco-friendly approach to synthesizing 2-amino-4,6-diphenylnicotinonitriles was presented by Mansoor et al. (2014), using water as a solvent and cellulose sulfuric acid as a catalyst. This research underscores the compound's role in promoting green chemistry (Mansoor et al., 2014).

Ultrasound-assisted Synthesis

- Safari et al. (2012) developed a method for synthesizing 2-amino-4,6-diphenylnicotinonitriles using ultrasound irradiation, which offers advantages like simplicity, high yields, and selectivity without the need for a metal or base catalyst (Safari et al., 2012).

Complexation with Metal Ions

- Kheilkordi et al. (2018) demonstrated the use of 2-amino-4,6-diphenylnicotinonitriles in complexation with metal ions, particularly Hg2+, indicating potential applications in coordination chemistry and materials science (Kheilkordi et al., 2018).

Antimalarial Activity

- Saini et al. (2016) explored the antimalarial potential of novel quinoline-pyrazolopyridine derivatives synthesized using 2-chloro-4,6-diphenylnicotinonitrile. This research points towards the compound's application in developing new pharmaceuticals (Saini et al., 2016).

Analytical Chemistry Applications

- Wang et al. (2012) used a derivative of this compound in a composite for electrochemical detection, demonstrating its utility in analytical chemistry (Wang et al., 2012).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that this compound is used in the synthesis of highly functionalized bioactive heterocyclic moieties .

Mode of Action

It’s known to be involved in the synthesis of 2-amino-4,6-diphenylnicotinonitriles , which suggests it may interact with its targets through a series of chemical reactions.

Biochemical Pathways

It’s used in the synthesis of bioactive heterocyclic compounds , indicating it may influence various biochemical pathways related to these compounds.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 29075 , which could potentially influence its pharmacokinetic properties.

Result of Action

Its role in the synthesis of bioactive heterocyclic compounds suggests it may have significant effects at the molecular and cellular levels.

特性

IUPAC Name |

2-chloro-4,6-diphenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRQTZHBYODVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2768877.png)

![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)

![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)

![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)